N-(3-Thienyl)acetamide N-(3-Thienyl)acetamide
Brand Name: Vulcanchem
CAS No.: 42602-67-5
VCID: VC2410154
InChI: InChI=1S/C6H7NOS/c1-5(8)7-6-2-3-9-4-6/h2-4H,1H3,(H,7,8)
SMILES: CC(=O)NC1=CSC=C1
Molecular Formula: C6H7NOS
Molecular Weight: 141.19 g/mol

N-(3-Thienyl)acetamide

CAS No.: 42602-67-5

Cat. No.: VC2410154

Molecular Formula: C6H7NOS

Molecular Weight: 141.19 g/mol

* For research use only. Not for human or veterinary use.

N-(3-Thienyl)acetamide - 42602-67-5

Specification

CAS No. 42602-67-5
Molecular Formula C6H7NOS
Molecular Weight 141.19 g/mol
IUPAC Name N-thiophen-3-ylacetamide
Standard InChI InChI=1S/C6H7NOS/c1-5(8)7-6-2-3-9-4-6/h2-4H,1H3,(H,7,8)
Standard InChI Key QHXQVXGAEYDJCR-UHFFFAOYSA-N
SMILES CC(=O)NC1=CSC=C1
Canonical SMILES CC(=O)NC1=CSC=C1

Introduction

Chemical Structure and Properties

N-(3-Thienyl)acetamide, also known as N-thiophen-3-ylacetamide, consists of a thiophene ring with an acetamide group (-NHCOCH₃) attached at the 3-position. Its structure combines the aromatic, electron-rich thiophene heterocycle with an amide functionality, creating a compound with interesting electronic and hydrogen-bonding properties.

Basic Identification

PropertyValue
Molecular FormulaC₆H₇NOS
Molecular Weight141.191 g/mol
CAS Number42602-67-5
SMILESCC(=O)NC1=CSC=C1
InChIInChI=1S/C6H7NOS/c1-5(8)7-6-2-3-9-4-6/h2-4H,1H3,(H,7,8)
InChIKeyQHXQVXGAEYDJCR-UHFFFAOYSA-N

Physical Properties

PropertyValue
Physical State at Room TemperatureSolid
Density1.26 g/cm³
Boiling Point325°C at 760 mmHg
Flash Point150.3°C
LogP1.7795
Index of Refraction1.611

Spectroscopic Properties

The compound exhibits characteristic spectral properties that are useful for its identification and structural confirmation. Mass spectrometry data shows the following predicted collision cross-section values:

Adductm/zPredicted CCS (Ų)
[M+H]⁺142.03212128.2
[M+Na]⁺164.01406138.1
[M+NH₄]⁺159.05866137.4
[M+K]⁺179.98800132.4
[M-H]⁻140.01756130.2
[M+Na-2H]⁻161.99951133.5
[M]⁺141.02429130.4
[M]⁻141.02539130.4

These data points are crucial for analytical chemists working with mass spectrometry to confirm the presence and identity of N-(3-Thienyl)acetamide in research samples .

Structure-Activity Relationships

The bioactivity of N-(3-Thienyl)acetamide is likely influenced by several key structural features:

Thiophene Ring

The thiophene ring contributes to the compound's:

  • Aromaticity and π-electron distribution

  • Lipophilicity

  • Metabolic stability

  • Potential for π-stacking interactions with biological targets

Acetamide Group

The acetamide functionality provides:

  • Hydrogen-bond donor and acceptor sites

  • Enhanced water solubility compared to unsubstituted thiophene

  • Potential for specific interactions with protein binding sites

Position-Specific Effects

The 3-position substitution pattern presents a unique electronic and spatial arrangement that differentiates this compound from its 2-substituted isomer. The 3-position attachment of the acetamide group:

  • Creates a distinct molecular shape and electron distribution

  • May affect binding orientation to potential biological targets

  • Could influence metabolic pathways and stability

Comparison with Related Compounds

To better understand N-(3-Thienyl)acetamide's properties, it is instructive to compare it with structurally related compounds.

CompoundMolecular FormulaMolecular Weight (g/mol)Key Structural Differences
N-(3-Thienyl)acetamideC₆H₇NOS141.19Base compound
N-(2-Thienyl)acetamideC₆H₇NOS141.19Acetamide at 2-position instead of 3-position
N-(3-Acetyl-2-thienyl)acetamideC₈H₉NO₂S183.23Additional acetyl group at 3-position, acetamide at 2-position
N-[(3S)-2-oxothiolan-3-yl]acetamideC₆H₉NO₂S159.21Saturated thiophene ring with carbonyl group
N-(3-Cyano-4,5-dimethyl-2-thienyl)acetamideC₉H₁₀N₂OS194.26Contains cyano and methyl substituents, acetamide at 2-position

These structural variations can significantly impact physical properties, biological activities, and potential applications .

Analytical Methods for Identification and Characterization

Several analytical techniques are employed for the identification and characterization of N-(3-Thienyl)acetamide:

Spectroscopic Methods

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR typically shows characteristic signals for:

      • Acetyl methyl protons (approximately δ 2.0-2.2 ppm)

      • Thiophene ring protons (approximately δ 6.5-7.5 ppm)

      • NH proton (variable, often δ 7.5-9.0 ppm)

    • ¹³C NMR provides confirmation of carbon framework

  • Infrared Spectroscopy (IR):

    • Characteristic absorption bands:

      • N-H stretching (~3300 cm⁻¹)

      • C=O stretching (~1650-1700 cm⁻¹)

      • C-S stretching (~700-800 cm⁻¹)

  • Mass Spectrometry:

    • Molecular ion peak at m/z 141

    • Fragmentation pattern showing characteristic thiophene-containing fragments

Chromatographic Methods

High-performance liquid chromatography (HPLC) and gas chromatography (GC) are commonly used for quantitative analysis and purity determination of N-(3-Thienyl)acetamide, with typical retention behaviors influenced by its moderate polarity and aromatic character.

Future Research Directions

Based on the current understanding of N-(3-Thienyl)acetamide and related compounds, several promising research directions emerge:

  • Structure Optimization: Developing derivatives with enhanced biological activities through systematic modifications of the core structure

  • Mechanism Elucidation: Investigating the molecular mechanisms underlying any observed biological activities

  • Synthetic Applications: Exploring the compound's utility as a building block for more complex heterocyclic systems with potential pharmaceutical applications

  • Drug Delivery Systems: Investigating potential incorporation into novel drug delivery systems leveraging the compound's physical and chemical properties

  • Material Science Applications: Exploring potential applications in material science, particularly in conductive polymers where thiophene-based compounds have shown promise

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator